Mansonone D

Vue d'ensemble

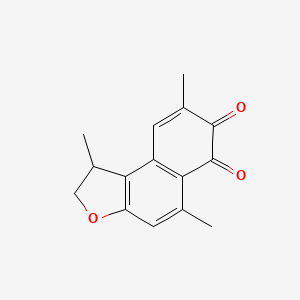

Description

Mansonone D is a naturally occurring sesquiterpenoid quinone, primarily isolated from the heartwood of the Mansonia altissima tree. This compound is part of the mansonone family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mansonone D typically involves the construction of its tricyclic sesquiterpenoid framework. One common method includes the intramolecular Diels-Alder reaction between benzynes and furans, followed by oxidation to form the quinone structure. Another approach involves the Friedel-Crafts acylation of multi-substituted naphthalenes, leading to the formation of the tricyclic core.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as catalytic C-H functionalization and regioselective hydrolysis have been employed to streamline the synthesis process and improve yields.

Analyse Des Réactions Chimiques

Types of Reactions: Mansonone D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: Reduction of this compound typically yields hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives with varying degrees of oxidation.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Applications De Recherche Scientifique

Antibacterial Applications

Mansonone D and its derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. Research indicates that these compounds can disrupt bacterial membranes, leading to cell death.

Key Findings:

- Mechanism of Action : this compound exhibits a membrane permeabilizing effect, which is crucial for its antibacterial action. Studies have demonstrated that it compromises the integrity of bacterial membranes, allowing for increased uptake of fluorescent dyes like SYTOX Green, which indicates cell death .

- Effectiveness Against Pathogens : It has been effective against critical pathogens such as Staphylococcus aureus and Bacillus subtilis. In comparative studies, certain derivatives of this compound showed enhanced bactericidal efficiency compared to the parent compound .

Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL | Membrane permeabilization |

| Derivative 5 | Bacillus subtilis | 5 µg/mL | Membrane permeabilization |

| Derivative 10 | E. coli (lptD4213) | 8 µg/mL | Membrane permeabilization |

Anticancer Applications

This compound has also been investigated for its anticancer properties, showing potential as a therapeutic agent in cancer treatment.

Key Findings:

- Cytotoxicity Against Cancer Cells : Studies have reported that this compound and its derivatives inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT-116 and HT-29). The allyl ether derivative of Mansonone G was particularly noted for its potency against these cells while exhibiting lower toxicity towards normal cells .

- Mechanism of Action : The anticancer activity is partly attributed to the induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins. Specifically, the expression of anti-apoptotic Bcl-2 was significantly suppressed by treatment with this compound derivatives .

Data Table: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Induction Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 15 | Modulation of Bcl-2 family proteins |

| Allyl Ether Derivative | HT-29 | 10 | Induction of apoptosis |

| Derivative 6 | A549 (Lung Cancer) | 12 | Reactive oxygen species generation |

Cytotoxicity Studies

This compound has been studied for its cytotoxic effects against various toxins and pathogens.

Key Findings:

- Inhibition of Toxins : It has been shown to inhibit the cytotoxic effects of several bacterial toxins such as ricin and diphtheria toxin. This suggests potential applications in developing antidotes or protective agents against these toxins .

- Superoxide Anion Generation : The compound's redox cycling properties lead to the generation of superoxide anions, which may contribute to its cytotoxic effects on pathogenic cells .

Mécanisme D'action

The mechanism of action of Mansonone D involves its interaction with cellular targets, leading to various biological effects. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase pathways. It also inhibits the proliferation of cancer cells by interfering with DNA replication and repair mechanisms. Additionally, this compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and membrane integrity.

Comparaison Avec Des Composés Similaires

Mansonone D is part of a family of compounds that includes Mansonone E, Mansonone F, and Mansonone G. These compounds share a similar tricyclic sesquiterpenoid structure but differ in their functional groups and biological activities.

Mansonone E: Known for its antifungal and anticancer properties.

Mansonone F: Exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus.

Mansonone G: Possesses potent antitumor effects but has limited solubility, which affects its practical applications.

This compound stands out due to its unique combination of antimicrobial and anticancer activities, making it a promising candidate for further research and development.

Activité Biologique

Mansonone D is a sesquiterpene compound derived from plants in the Mansonia genus, notably from Mansonia gagei. This compound has garnered attention for its diverse biological activities, particularly its anticancer and antibacterial properties. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a sesquiterpene. Its structural characteristics contribute to its biological activity, making it a subject of interest in pharmacological studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound showed strong inhibitory activity, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of proliferation |

The mechanism underlying the cytotoxicity involves the induction of reactive oxygen species (ROS) and modulation of apoptotic pathways. Specifically, this compound has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like BAK, leading to increased apoptosis in treated cells .

Case Studies

A study conducted by Mahalapbutr et al. highlighted the enhanced solubility and anticancer potential of this compound when complexed with β-cyclodextrin. The inclusion complex significantly increased the cytotoxicity against A549 lung cancer cells by approximately 2-7 times compared to uncomplexed this compound . This finding suggests that improving solubility can enhance the therapeutic efficacy of hydrophobic compounds like this compound.

Antibacterial Activity

This compound also exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The antibacterial mechanism is thought to involve impairment of cell wall synthesis and disruption of DNA replication processes in bacterial cells. Research has shown that this compound can effectively reduce bacterial viability at low concentrations (MIC values ranging from 0.5 to 2 µg/mL) .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.0 | Strong inhibition |

| Methicillin-resistant S. aureus (MRSA) | 1.5 | Effective against resistant strains |

Propriétés

IUPAC Name |

1,5,8-trimethyl-1,2-dihydrobenzo[e][1]benzofuran-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-5,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOSSAVPMIKCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965143 | |

| Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-86-8 | |

| Record name | Mansonone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.